Quinagolida
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinagolida involves multiple steps. The initial synthesis was disclosed in patents filed by Sandoz. The process begins with the starting material 5-methoxy-2-tetralone, which undergoes a series of nine steps to form the octahydrobenzo[g]quinoline ring system with the correct stereochemistry . This intermediate is then converted into this compound through additional steps, including a Curtius rearrangement .
Industrial Production Methods
For large-scale production, an improved process was developed by Novartis. The starting material is 1,6-dimethoxynaphthalene, which is selectively lithiated and reacts with ethyl 2-cyano-3-ethoxyacrylate. The resulting cyanoacrylate undergoes catalytic hydrogenation and hydrolysis, followed by Birch reduction and further transformations to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Quinagolida undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form simpler structures.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinagolide derivatives with different functional groups, while reduction can produce simpler amine derivatives .
Scientific Research Applications
Quinagolida has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: this compound is used to study the effects of dopamine receptor activation on cellular processes.
Mechanism of Action
Quinagolida exerts its effects by selectively targeting dopamine D2 receptors as an agonist. It potently suppresses both basal and stimulated serum prolactin levels by inhibiting the secretion of prolactin from the anterior pituitary gland . This action is mediated through the activation of dopamine D2 receptors, leading to a reduction in prolactin release .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine D2 receptor agonist used to treat hyperprolactinemia.
Cabergoline: A more potent dopamine D2 receptor agonist with a longer half-life compared to Quinagolida.
Uniqueness
This compound is unique in its non-ergot-derived structure, which reduces the risk of side effects commonly associated with ergot-derived compounds like Bromocriptine . Additionally, this compound has been shown to be effective in patients who are intolerant or resistant to Bromocriptine .
Properties
IUPAC Name |
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868961 |
Source
|
Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130793-77-0 |
Source
|
Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.